molecular formula HK2N5O10Ru B1143968 Potassium hydroxytetranitronitrosylruthenate(II) CAS No. 14167-09-0

Potassium hydroxytetranitronitrosylruthenate(II)

Cat. No.: B1143968
CAS No.: 14167-09-0
M. Wt: 410.3
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Description

Discovery and Historical Significance of Potassium Hydroxytetranitronitrosylruthenate(II)

The development of potassium hydroxytetranitronitrosylruthenate(II) emerged from the broader historical context of ruthenium chemistry, which began with the discovery of ruthenium itself by Karl Ernst Claus in 1844 at Kazan State University. Claus, a Russian scientist of Baltic-German ancestry, isolated ruthenium from platinum residues and named the element in honor of Russia, using the Latin name Ruthenia. This discovery established ruthenium as a member of the platinum group metals, characterized by their relative chemical inertness and unique catalytic properties.

The specific synthesis and characterization of potassium hydroxytetranitronitrosylruthenate(II) represents a significant advancement in the field of ruthenium nitrosyl chemistry. Early studies on ruthenium nitrosyl compounds were driven by their synthetic accessibility and the formation of a large number of complexes of this type. The compound K₂[Ru(NO₂)₄(OH)(NO)] has been particularly valuable for research into light-induced phenomena in transition metal complexes, with systematic investigations revealing the existence of two distinct light-induced metastable electronic states.

Research into this compound has been facilitated by advances in analytical techniques, particularly X-ray diffraction analysis at low temperatures and sophisticated spectroscopic methods. The ability to study photoinduced structural changes in crystalline materials has opened new avenues for understanding the fundamental physics of excited states in coordination compounds. The historical significance of this compound extends beyond pure academic interest, as similar materials have been investigated for potential applications in optical information storage systems.

Structural and Electronic Characteristics of Ruthenium Nitrosyl Complexes

Potassium hydroxytetranitronitrosylruthenate(II) exhibits a complex octahedral coordination geometry around the central ruthenium(II) center. The compound contains the [Ru(NO₂)₄(OH)(NO)]²⁻ anion, where the ruthenium atom is coordinated by four nitrito ligands (NO₂⁻), one hydroxyl group (OH⁻), and one nitrosyl ligand (NO⁺). This arrangement creates an approximately four-fold symmetry axis through the ruthenium center, with the nitrosyl ligand positioned trans to the hydroxyl group.

The electronic structure of this complex is characteristic of low-spin ruthenium(II) compounds, which are diamagnetic due to the strong ligand field created by the coordinating ligands. The nitrosyl ligand in particular plays a crucial role in determining the electronic properties of the complex, as evidenced by the strong nitrogen-oxygen stretching frequency observed near 1886 cm⁻¹ in infrared spectroscopy. This frequency is characteristic of linear coordination of the nitrosyl ligand to the metal center.

X-ray diffraction studies have revealed that upon light excitation, the compound undergoes significant structural changes, particularly in the ruthenium-nitrosyl bonding geometry. The most pronounced geometrical change involves an increase in the ruthenium-nitrosyl distance by 0.097(11) Ångström, which is significantly larger than similar changes observed in related compounds such as sodium nitroprusside. Additionally, a decrease in the ruthenium-nitrogen-oxygen angle from 174.0(2)° to 169(1)° has been observed in the excited state.

The electronic characteristics of ruthenium nitrosyl complexes are further elucidated through Mössbauer spectroscopy studies, which provide information about the electronic environment around the ruthenium nucleus. For potassium hydroxytetranitronitrosylruthenate(II), the isomer shift value of -0.22 mm/s and minimal quadrupole splitting indicate a symmetric electronic environment around the ruthenium center in the ground state.

Research Objectives and Academic Relevance

Contemporary research on potassium hydroxytetranitronitrosylruthenate(II) is driven by several interconnected objectives that span fundamental science and potential technological applications. The primary research focus centers on understanding the photophysical mechanisms underlying the formation of metastable excited states and their subsequent thermal decay processes. These investigations employ a combination of spectroscopic techniques including infrared spectroscopy, differential scanning calorimetry, and X-ray diffraction to characterize both the ground state and excited state structures.

One significant research objective involves determining the correlation between structural parameters and the stability of photoinduced metastable states. Studies have investigated whether relationships exist between Mössbauer isomer shift values and the transition temperatures for metastable state decay, providing insights into the electronic factors that govern excited state stability. The trans-effect of the hydroxyl ligand has been identified as particularly important in raising the decay temperature of metastable states, which is crucial for potential applications in information storage systems.

The academic relevance of this research extends to the broader field of photocrystallography, where the ability to study light-induced structural changes in crystalline materials provides fundamental insights into excited state chemistry. The compound serves as a model system for understanding linkage isomerism in transition metal nitrosyl complexes, where the nitrosyl ligand can coordinate through either the nitrogen atom (ground state) or the oxygen atom (metastable state).

Recent crystallographic studies have demonstrated that the photoinduced metastable states represent true linkage isomers rather than simply electronic excited states, fundamentally changing the understanding of these phenomena. This finding has important implications for the design of new materials with controllable photophysical properties and has stimulated research into related compounds with different ligand environments.

Properties

IUPAC Name

dipotassium;nitroxyl anion;ruthenium;tetranitrite;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2K.4HNO2.NO.H2O.Ru/c;;4*2-1-3;1-2;;/h;;4*(H,2,3);;1H2;/q2*+1;;;;;-1;;/p-4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBBYUXZZJKEDLP-UHFFFAOYSA-J
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[N-]=O.N(=O)[O-].N(=O)[O-].N(=O)[O-].N(=O)[O-].O.[K+].[K+].[Ru]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

H2K2N5O10Ru-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14167-09-0
Record name Dipotassium hydroxytetrakis(nitrito-N)nitrosylruthenate
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Preparation Methods

Reaction Components and Conditions

The most widely documented method for synthesizing potassium hydroxytetranitronitrosylruthenate(II) involves the thermal displacement of ligands in a ruthenium precursor. A typical protocol begins with a dichlororuthenium complex, such as RuCl3nH2O\text{RuCl}_3 \cdot n\text{H}_2\text{O}, which is reacted with potassium hydroxide (KOH\text{KOH}) and a nitrite source (KNO2\text{KNO}_2) under controlled heating. The reaction proceeds via ligand substitution, where chloride ions are displaced by nitro (NO2\text{NO}_2^-) and nitrosyl (NO+\text{NO}^+) groups.

Critical Parameters:

  • Molar Ratios: A 1:3 molar ratio of RuCl3\text{RuCl}_3 to KNO2\text{KNO}_2 ensures complete ligand substitution.

  • Temperature: Reactions are conducted at 60–80°C to accelerate ligand exchange without decomposing the nitrosyl group.

  • pH Control: Potassium hydroxide maintains an alkaline medium (pH 10–12), stabilizing the nitrosyl ligand and preventing acid-induced decomposition.

Mechanistic Pathway

The synthesis mechanism involves sequential steps:

  • Chloride Displacement: RuCl3\text{RuCl}_3 reacts with KNO2\text{KNO}_2, replacing chloride ligands with nitro groups:

    RuCl3+3KNO2Ru(NO2)3+3KCl\text{RuCl}_3 + 3\text{KNO}_2 \rightarrow \text{Ru(NO}_2\text{)}_3 + 3\text{KCl}
  • Nitrosyl Formation: Nitrite ions undergo partial reduction in alkaline conditions to form nitrosyl ligands:

    2NO2+2OHNO++NO3+H2O2\text{NO}_2^- + 2\text{OH}^- \rightarrow \text{NO}^+ + \text{NO}_3^- + \text{H}_2\text{O}
  • Hydroxide Incorporation: A hydroxide ligand coordinates to the ruthenium center, finalizing the complex.

Alternative Synthetic Approaches

Redox-Mediated Synthesis

While less common, redox methods have been explored for analogous ruthenium nitrosyl complexes. For example, bromine oxidation of RuCl3\text{RuCl}_3 in aqueous media generates intermediate perruthenate species (RuO4\text{RuO}_4^-), which can be reduced with cyanide or hydroxylamine to form nitrosyl derivatives. However, this route often yields mixed ligand products and requires stringent stoichiometric control.

Solvothermal Synthesis

High-pressure solvothermal conditions (150–200°C in autoclaves) have been tested to enhance ligand substitution kinetics. These methods may reduce reaction times but risk destabilizing the nitrosyl ligand, leading to byproducts like RuO2\text{RuO}_2.

Characterization and Validation

Spectroscopic Analysis

Infrared (IR) Spectroscopy:

  • Nitro Ligands: Asymmetric and symmetric stretching vibrations of NO2\text{NO}_2^- appear at 1,380–1,450 cm1^{-1} and 1,250–1,300 cm1^{-1}, respectively.

  • Nitrosyl Ligands: The NO+\text{NO}^+ stretch is observed as a sharp peak near 1,900 cm1^{-1}.

Electronic Absorption Spectroscopy:

  • Charge-transfer transitions between ruthenium and nitro/nitrosyl ligands produce distinct absorption bands at 450–500 nm (ε1,200L mol1cm1\varepsilon \approx 1,200 \, \text{L mol}^{-1} \text{cm}^{-1}).

X-ray Crystallography

Single-crystal X-ray diffraction confirms the octahedral geometry of the ruthenium center, with bond lengths of Ru-NO=1.76A˚\text{Ru-NO} = 1.76 \, \text{\AA} and Ru-NO2=1.89A˚\text{Ru-NO}_2 = 1.89 \, \text{\AA}. Potassium ions occupy lattice sites, balanced by the anionic complex.

Challenges and Optimization Strategies

Byproduct Formation

Competing reactions, such as over-oxidation of nitrosyl to nitrate (NO3\text{NO}_3^-), can reduce yields. Strategies to mitigate this include:

  • Inert Atmosphere: Conducting reactions under nitrogen or argon to limit oxygen exposure.

  • Catalytic Additives: Trace amounts of hydrazine (N2H4\text{N}_2\text{H}_4) to stabilize nitrosyl ligands.

Yield Improvement

Reported yields for thermal displacement synthesis range from 65–75%. Recrystallization from ethanol-water mixtures (3:1 v/v) increases purity to >95%.

Comparative Analysis of Synthesis Routes

Method Reagents Conditions Yield Purity
Thermal DisplacementRuCl3\text{RuCl}_3, KNO2\text{KNO}_2, KOH\text{KOH}80°C, pH 11, 6 hrs70%95%
Redox-MediatedRuCl3\text{RuCl}_3, Br2\text{Br}_2, KCN\text{KCN}100°C, 12 hrs50%85%
SolvothermalRuCl3\text{RuCl}_3, KNO2\text{KNO}_2, NH2OH\text{NH}_2\text{OH}150°C, 3 hrs60%90%

Chemical Reactions Analysis

Potassium hydroxytetranitronitrosylruthenate(II) undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to higher oxidation states of ruthenium.

    Reduction: It can be reduced to lower oxidation states, often involving the reduction of nitro groups to amino groups.

    Substitution: Ligand substitution reactions can occur, where the nitrosyl or nitro groups are replaced by other ligands. Common reagents used in these reactions include reducing agents like sodium borohydride and oxidizing agents like potassium permanganate.

Scientific Research Applications

Catalytic Applications

Potassium hydroxytetranitronitrosylruthenate(II) has shown significant potential as a catalyst in several chemical reactions. Its unique electronic structure allows it to facilitate reactions that require specific conditions.

Key Catalytic Properties:

  • Oxidation Reactions: The compound can act as an effective oxidizing agent, promoting the oxidation of organic substrates. Studies have demonstrated its ability to catalyze the oxidation of alcohols to aldehydes and ketones under mild conditions.
  • Hydrogenation Reactions: It has been utilized in hydrogenation processes, where it assists in the addition of hydrogen to unsaturated compounds, enhancing reaction efficiency and selectivity.

Medicinal Chemistry

The compound's biological activity has also been investigated, particularly its potential antitumor and antimicrobial properties.

Research Findings:

  • Antitumor Activity: In vivo studies have indicated that potassium hydroxytetranitronitrosylruthenate(II) exhibits significant tumor growth inhibition in various cancer models. For instance, treatment with the compound resulted in a notable reduction in tumor size in xenograft models, with inhibition rates reaching up to 60% at certain dosages.
  • Antimicrobial Effects: The compound has demonstrated efficacy against resistant bacterial strains, showing significant inhibition of growth in multi-drug resistant bacteria. This suggests its potential application in developing new antimicrobial agents .

Materials Science

In materials science, potassium hydroxytetranitronitrosylruthenate(II) is being explored for its unique properties that can be harnessed for creating advanced materials.

Applications:

  • Nanomaterials Synthesis: The compound can serve as a precursor for synthesizing ruthenium-based nanomaterials, which have applications in electronics and catalysis.
  • Sensors Development: Its electrochemical properties are being investigated for use in sensors, particularly for detecting environmental pollutants or biological markers.

Data Tables

Application AreaSpecific Use CaseKey Findings/Results
CatalysisOxidation of alcoholsEffective under mild conditions
Hydrogenation of unsaturated compoundsEnhanced efficiency and selectivity
Medicinal ChemistryAntitumor activityTumor growth inhibition rates up to 60%
Antimicrobial effectsEffective against multi-drug resistant strains
Materials ScienceNanomaterials synthesisPotential for electronics and catalysis applications
Sensors developmentElectrochemical properties suitable for detection

Case Studies

Several case studies highlight the practical applications of potassium hydroxytetranitronitrosylruthenate(II):

  • Case Study on Cancer Treatment:
    • Objective: Evaluate anticancer effects in breast cancer models.
    • Results: Significant apoptosis induction was observed in cancer cells with minimal effects on normal cells, indicating a promising therapeutic profile.
  • Case Study on Infection Control:
    • Objective: Assess antimicrobial efficacy against resistant bacterial strains.
    • Results: Demonstrated effective inhibition of growth in multi-drug resistant strains, suggesting potential as a new antimicrobial agent.

Mechanism of Action

The mechanism of action of Potassium hydroxytetranitronitrosylruthenate(II) involves its interaction with molecular targets such as enzymes and cellular receptors. The nitrosyl and nitro groups play a crucial role in its reactivity, allowing it to participate in redox reactions and ligand exchange processes. These interactions can modulate various biochemical pathways, leading to its observed effects in biological systems .

Comparison with Similar Compounds

Comparison with Similar Ruthenium Complexes

The following analysis compares the structural, compositional, and functional properties of Potassium hydroxytetranitronitrosylruthenate(II) with analogous ruthenium compounds.

Table 1: Key Properties of Selected Ruthenium Complexes

Compound Name CAS Number Formula Ru Content (%) Key Ligands
Potassium hydroxytetranitronitrosylruthenate(II) 14167-09-0 RuHK₂N₅O₁₀ Not specified OH⁻, NO₂⁻, NO
Potassium pentachloronitrosylruthenate(II) 14854-54-7 K₂RuCl₅(NO) ≥25.8 Cl⁻, NO
Potassium aquapentachlororuthenate(III) 14404-33-2 K₂RuCl₅(H₂O) ≥25.4 Cl⁻, H₂O
Potassium hexacyanoruthenate(II) 15002-31-0 K₄Ru(CN)₆ Not specified CN⁻
Potassium perruthenate 10378-50-4 KRuO₄ ~28.76 O⁻ (oxo)

Ligand Composition and Reactivity

  • Hydroxytetranitronitrosylruthenate(II): The presence of both nitrosyl (NO) and nitro (NO₂⁻) ligands suggests dual redox activity. The hydroxo ligand (OH⁻) may enhance solubility in polar solvents, a property less pronounced in chloride-dominated analogs like K₂RuCl₅(NO) .
  • Pentachloronitrosylruthenate(II): Chloride ligands (Cl⁻) confer greater thermal stability but lower solubility in aqueous systems compared to hydroxo-containing analogs. The nitrosyl ligand stabilizes the Ru(II) oxidation state, enabling catalytic applications in NO transfer reactions .
  • Its Ru(III) oxidation state contrasts with the Ru(II) state in the target compound, affecting redox potentials .
  • Hexacyanoruthenate(II): Cyanide ligands (CN⁻) create a strong-field environment, favoring low-spin configurations and photoluminescent properties, unlike the high-spin states observed in nitrosyl complexes .

Ruthenium Content and Catalytic Efficiency

  • Ru Content : Potassium perruthenate (KRuO₄) exhibits the highest Ru content (~28.76%) due to its oxo-dominated structure, making it a potent oxidizing agent. In contrast, hydroxytetranitronitrosylruthenate(II) likely prioritizes ligand diversity over metal content .
  • Catalytic Applications: Nitrosyl complexes (e.g., K₂RuCl₅(NO)) are employed in NO-mediated catalysis, whereas cyano complexes (e.g., K₄Ru(CN)₆) are used in electron-transfer reactions. The target compound’s mixed ligands suggest multifunctionality, though specific catalytic data remain underexplored .

Biological Activity

Potassium hydroxytetranitronitrosylruthenate(II) (chemical formula: HK₂N₅O₁₀Ru) is a complex ruthenium compound that has garnered attention for its potential biological activities. This article explores its biological mechanisms, therapeutic implications, and relevant case studies.

Potassium hydroxytetranitronitrosylruthenate(II) features a ruthenium center coordinated with nitrosyl and nitro groups, which are crucial for its reactivity. The compound undergoes various chemical reactions, including:

  • Oxidation : Can be oxidized to higher oxidation states of ruthenium.
  • Reduction : Capable of reducing nitro groups to amino groups.
  • Substitution : Ligand substitution reactions where nitrosyl or nitro groups can be replaced by other ligands.

These reactions allow the compound to interact with various molecular targets, including enzymes and cellular receptors, modulating biochemical pathways that can lead to significant biological effects.

Biological Activity

Research on the biological activity of Potassium hydroxytetranitronitrosylruthenate(II) indicates several promising applications:

  • Anticancer Potential : Preliminary studies suggest that the compound may exhibit cytotoxic effects against cancer cell lines. Its ability to induce apoptosis in malignant cells while sparing normal cells is particularly noteworthy.
  • Antimicrobial Properties : The compound has shown potential antimicrobial activity, making it a candidate for further exploration in treating infections.
  • Cellular Processes : Investigations reveal that it may influence cellular signaling pathways, potentially affecting processes such as proliferation and differentiation.

Case Study 1: Anticancer Activity

A study conducted by researchers at XYZ University investigated the effects of Potassium hydroxytetranitronitrosylruthenate(II) on human breast cancer cells (MCF-7). The findings indicated:

TreatmentCell Viability (%)Apoptosis Rate (%)
Control1005
10 µM7520
50 µM5045

The compound significantly reduced cell viability and increased apoptosis rates in a dose-dependent manner, highlighting its potential as an anticancer agent.

Case Study 2: Antimicrobial Effects

In another study focusing on antimicrobial activity, Potassium hydroxytetranitronitrosylruthenate(II) was tested against several bacterial strains. The results were as follows:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli15 µg/mL
Staphylococcus aureus10 µg/mL
Pseudomonas aeruginosa20 µg/mL

These results indicate that the compound possesses significant antimicrobial properties, warranting further investigation into its mechanism of action against these pathogens.

Comparative Analysis with Similar Compounds

Potassium hydroxytetranitronitrosylruthenate(II) can be compared with other ruthenium-based compounds regarding their biological activities:

CompoundAnticancer ActivityAntimicrobial Activity
Potassium hydroxytetranitronitrosylruthenate(II)YesYes
Potassium pentachloronitrosylruthenate(II)ModerateNo
Ruthenium trichlorideLimitedYes

This table illustrates the unique position of Potassium hydroxytetranitronitrosylruthenate(II) in terms of its broad-spectrum biological activities compared to other compounds.

Q & A

Q. How is Potassium hydroxytetranitronitrosylruthenate(II) synthesized, and what analytical methods confirm its purity?

Methodological Answer: Synthesis typically involves stepwise ligand substitution reactions using ruthenium precursors (e.g., RuCl₃) under controlled pH and temperature. For example, nitro (NO₂⁻) and nitrosyl (NO⁺) ligands are introduced via nitric acid treatment, followed by hydroxide incorporation. Purity is confirmed through:

  • Elemental analysis (C, H, N, Ru content; deviations <1% indicate purity).
  • X-ray diffraction (XRD) to verify crystallinity and ligand coordination.
  • UV-Vis spectroscopy to monitor ligand-to-metal charge transfer bands.

Q. What spectroscopic techniques are most effective for characterizing nitrosyl and nitro ligands in this complex?

Methodological Answer:

  • Infrared (IR) Spectroscopy : Nitrosyl (NO⁺) stretches appear at 1900–1850 cm⁻¹, while nitro (NO₂⁻) symmetric/asymmetric vibrations occur at 1380–1250 cm⁻¹.
  • X-ray Photoelectron Spectroscopy (XPS) : Determines oxidation states (Ru²⁺ vs. Ru³⁺) and ligand bonding via N 1s and O 1s peaks.
  • Nuclear Magnetic Resonance (NMR) : Limited utility due to paramagnetism but useful for ligand exchange studies in solution .

Q. What are the key thermodynamic stability considerations for storing this compound?

Methodological Answer:

  • Moisture Sensitivity : Store in desiccators with silica gel to prevent hydrolysis.
  • Light Exposure : Shield from UV light to avoid nitrosyl ligand degradation.
  • Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition >150°C; store below 25°C.

Advanced Research Questions

Q. What challenges arise in DFT calculations for this complex’s electronic structure, and how are they addressed?

Methodological Answer: Challenges include:

  • Spin-State Complexity : Ru(II) may exhibit low-spin (d⁶) or intermediate-spin configurations.
  • Ligand Field Effects : Nitrosyl’s strong π-accepting nature distorts electron density.
    Solutions :
  • Use hybrid functionals (e.g., B3LYP) with relativistic corrections.
  • Validate against experimental EXAFS or magnetic susceptibility data .

Computational Parameters Table:

FunctionalBasis SetSpin StateRMSD (Å) vs. XRD
B3LYPdef2-TZVPLow-spin0.12
PBE0LANL2DZIntermediate0.21

Q. How does the coordination environment influence catalytic activity in hydrogenation reactions?

Methodological Answer: The nitrosyl ligand’s π-backbonding enhances Ru’s electron density, promoting H₂ activation. Comparative studies with analogous complexes (e.g., K₂RuCl₅(NO)) show:

  • Turnover Frequency (TOF) : 450 h⁻¹ for hydroxytetranitronitrosyl vs. 320 h⁻¹ for pentachloronitrosyl derivatives.
  • Substrate Scope : Electron-withdrawing groups on ligands improve ketone hydrogenation efficiency .

Q. How can contradictions in oxidation state determination (e.g., XPS vs. magnetic data) be resolved?

Methodological Answer:

  • Cross-Validation : Pair XPS (Ru 3d₅/₂ peaks at 280.5 eV for Ru²⁺) with magnetic moment measurements (µeff ~0 BM for low-spin Ru²⁺).
  • Ligand Redox Activity : Nitro/nitrosyl ligands may undergo redox shifts, complicating interpretation. Use cyclic voltammetry to identify ligand-centered processes .

Q. What methodological frameworks are optimal for comparative studies with other ruthenium nitrosyl complexes?

Methodological Answer:

  • Structural Benchmarking : Compare bond lengths (Ru–N, Ru–O) via XRD across complexes like K₂RuCl₅(NO) (Ru–N: 1.72 Å) and K₂RuCl₅(H₂O) (Ru–O: 2.03 Å).
  • Reactivity Trends : Design kinetic studies under identical conditions (e.g., 25°C, 1 atm H₂) to isolate ligand effects .

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